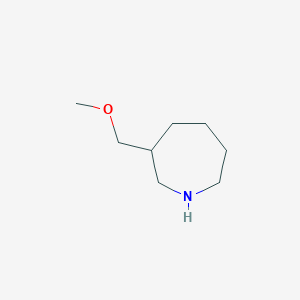

3-(Methoxymethyl)azepane

Description

BenchChem offers high-quality 3-(Methoxymethyl)azepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Methoxymethyl)azepane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(methoxymethyl)azepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-10-7-8-4-2-3-5-9-6-8/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJDQOHJZCKXRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(Methoxymethyl)azepane CAS 1566574-76-2 chemical properties

CAS: 1566574-76-2 Formula: C8H17NO Molecular Weight: 143.23 g/mol [1]

Executive Summary: The "Escaping Flatland" Scaffold

In the contemporary landscape of Fragment-Based Drug Discovery (FBDD), 3-(Methoxymethyl)azepane (CAS 1566574-76-2) represents a high-value, sp³-rich scaffold. Unlike the ubiquitous piperidine and pyrrolidine cores, the seven-membered azepane ring offers unique conformational flexibility and vector orientation, allowing medicinal chemists to explore novel chemical space.[2] This compound serves as a critical intermediate for introducing the azepane motif, particularly in programs targeting G-protein-coupled receptors (GPCRs) and CNS targets where "escaping flatland" (increasing three-dimensionality) correlates with improved clinical success rates.

Physicochemical Identity & Profile

The physicochemical profile of 3-(Methoxymethyl)azepane is defined by the basicity of the secondary amine and the lipophilicity modulation provided by the methoxymethyl ether.

Table 1: Physicochemical Properties (Predicted vs. Analogous)

| Property | Value (Predicted/Exp) | Relevance in Drug Design |

| Boiling Point | 192.1 ± 13.0 °C | High boiling point requires vacuum distillation for purification. |

| Density | 0.872 ± 0.06 g/cm³ | Standard organic liquid handling. |

| pKa (Conj. Acid) | ~10.2 – 10.8 (Est.) | Typical secondary amine basicity; exists as cation at physiological pH. |

| LogP | ~1.1 – 1.4 | Moderate lipophilicity; suitable for CNS penetration when derivatized. |

| TPSA | ~21 Ų | Low polar surface area favors membrane permeability. |

| H-Bond Donors | 1 (NH) | Key handle for derivatization (alkylation/acylation). |

| H-Bond Acceptors | 2 (N, O) | The ether oxygen acts as a weak acceptor, influencing solubility. |

Data sources: Predicted values derived from fragment-based contributions [1].

Conformational Analysis

The azepane ring is fluxional, adopting multiple low-energy conformations (twist-chair, twist-boat). The substitution at the C3 position breaks the symmetry, creating a chiral center (if resolved) and biasing the ring pucker.

-

Implication: When binding to a rigid protein pocket, the energy penalty for freezing the azepane conformation must be compensated by specific interactions. The methoxymethyl group provides a rotational vector for H-bond acceptance, often exploited to pick up backbone interactions in the target protein.

Synthetic Architectures: Classical vs. Modern

The synthesis of substituted azepanes has historically been challenging, often leading to their underrepresentation in screening libraries. Two distinct pathways exist: the classical "Ring Expansion" and the modern "Photochemical Dearomatization."

Pathway A: Classical Ring Expansion (Schmidt/Beckmann)

Traditionally, 3-substituted azepanes are accessed via the ring expansion of 2-substituted cyclohexanones using hydrazoic acid (Schmidt reaction) or hydroxylamine-O-sulfonic acid.

-

Mechanism: Migration of the carbon atom to the nitrogen center.

-

Limitation: Regioselectivity issues (migration of the more vs. less substituted carbon) often yield mixtures of 3- and 4-substituted isomers, requiring tedious chromatographic separation.

Pathway B: Photochemical Dearomatization (The "Manchester" Method)

A breakthrough approach involves the photochemical skeletal editing of nitroarenes. This method, highlighted in recent high-impact literature [2], converts stable nitrobenzenes into azepanes.

-

Mechanism: Blue-light irradiation of o-substituted nitrobenzenes triggers a nitro-to-nitrene conversion, followed by ring expansion to a 3H-azepine intermediate. Subsequent hydrogenolysis yields the saturated azepane.

-

Advantage: This method allows for the precise installation of substituents (like the methoxymethyl group) based on the substitution pattern of the aromatic precursor, bypassing the regioselectivity issues of the Schmidt reaction.

Visualization: Synthesis Decision Tree

Figure 1: Comparison of synthetic routes. The photochemical pathway offers superior regiocontrol for 3-substituted azepanes.

Experimental Protocol: Self-Validating N-Functionalization

As a secondary amine, CAS 1566574-76-2 is primarily used as a nucleophile. The following protocol describes a standard Reductive Amination , a high-frequency workflow in library synthesis. This protocol includes built-in checkpoints (CP) to ensure integrity.

Objective: Couple 3-(Methoxymethyl)azepane (1.0 eq) with a generic Aryl-Aldehyde (1.1 eq).

Reagents

-

Solvent: Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for slower reactions requiring mild heat.

-

Reducing Agent: Sodium triacetoxyborohydride (STAB), 1.5 eq.

-

Catalyst: Acetic Acid (AcOH), 1-2 drops (catalytic).

Step-by-Step Methodology

-

Imine Formation (Equilibrium Check):

-

Dissolve the Aryl-Aldehyde (1.1 mmol) in DCE (5 mL).

-

Add 3-(Methoxymethyl)azepane (1.0 mmol) and AcOH.

-

Stir at Room Temperature (RT) for 30–60 minutes.

-

CP1 (Validation): Take a crude LCMS aliquot. Look for the disappearance of the aldehyde peak and the appearance of the imine mass (M+1 = MW_amine + MW_aldehyde - 18). Do NOT proceed to reduction until imine formation is observed.

-

-

Reduction:

-

Add STAB (1.5 mmol) in one portion. Caution: Mild gas evolution.

-

Stir at RT for 4–16 hours.

-

CP2 (Endpoint): LCMS should show conversion of the Imine (M-18) to the Amine (M+2 relative to imine).

-

-

Workup (Basicity Control):

-

Quench with saturated aqueous NaHCO₃. Crucial: The azepane nitrogen is basic; ensure the aqueous layer is pH > 8 to keep the product in the organic phase.

-

Extract with DCM (3x). Dry over Na₂SO₄.

-

-

Purification:

-

Flash chromatography. Gradient: 0% → 10% MeOH in DCM.

-

Note: Azepanes can streak on silica. Add 1% NH₄OH or Et₃N to the eluent to sharpen peaks.

-

Applications in Medicinal Chemistry

Vector Exploration

The 7-membered ring places the C3-substituent (methoxymethyl) at a distinct angle compared to C3-substituted piperidines (6-membered) or pyrrolidines (5-membered).

-

Isostere Logic: If a piperidine analog shows metabolic liability or poor selectivity, expanding the ring to azepane changes the vector of the substituent by approximately 15–20 degrees. This can disrupt clashes with metabolic enzymes (CYP450) or pick up new hydrophobic interactions in the target receptor [3].

Case Study: Cannabinoid Receptor Modulation

Azepane scaffolds have been explicitly cited in patent literature for Cannabinoid Receptor 1 (CB1) modulation. The flexibility of the azepane ring allows the molecule to adopt the "toggle switch" conformation required for inverse agonism in GPCRs [4].

Safety & Handling

-

Hazard Classification (Extrapolated): Likely Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Secondary amines can absorb CO₂ from the air to form carbamates over time.

-

Incompatibility: Avoid strong oxidizing agents (reacts with ether/amine) and acid chlorides (unless acylation is intended).

References

-

ChemicalBook. 3-(methoxymethyl)azepane CAS#: 1566574-76-2 Properties. Retrieved from

-

Ruffoni, A., et al. (2024).[3] Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. Retrieved from

-

Sihuilong, et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. Retrieved from

-

Lange, J.H.M., et al. (2007). Azepane- or azocane-substituted pyrazoline compounds, their preparation and use as medicaments. WO2007131538A1. Retrieved from

Sources

Structure-activity relationship of 3-substituted azepane derivatives

An In-Depth Technical Guide to the Structure-Activity Relationship of 3-Substituted Azepane Derivatives

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the structure-activity relationships (SAR) governing 3-substituted azepane derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the causal relationships between molecular structure and biological function. We will delve into the conformational intricacies of the seven-membered azepane ring, examine how substitutions at the C3-position dictate therapeutic activity across various target classes, and provide actionable protocols for synthesis and evaluation.

The Azepane Scaffold: A Privileged Structure in Medicinal Chemistry

The azepane ring, a seven-membered saturated heterocycle, is a significant structural motif in medicinal chemistry.[1][2] Its prevalence is underscored by its presence in over 20 FDA-approved drugs, where it serves as a crucial pharmacophore for a wide array of biological targets.[3] Unlike its smaller five- and six-membered counterparts (pyrrolidine and piperidine), the azepane scaffold possesses a higher degree of conformational flexibility.[1][4] This inherent dynamism allows for a more nuanced exploration of the three-dimensional chemical space, offering unique opportunities for designing potent and selective therapeutic agents.[5]

The true potential of the azepane scaffold is unlocked through precise substitution. The placement of functional groups around the ring directly influences its physicochemical properties and its interaction with biological macromolecules. Substitution at the 3-position is of particular interest as it allows for the introduction of diverse chemical functionalities that can serve as key binding elements, modulate solubility and metabolic stability, and fine-tune the overall pharmacological profile of the molecule. This guide will focus specifically on elucidating the SAR principles that govern these critical C3-substitutions.

Foundational SAR Principles: Causality in Design

Understanding the SAR of 3-substituted azepanes requires an appreciation for the interplay between the substituent's properties and the scaffold's inherent characteristics.

The Decisive Role of Conformational Control

The seven-membered azepane ring does not exist as a planar structure but rather adopts a series of low-energy chair and boat-like conformations. The introduction of a substituent at the 3-position can significantly influence the equilibrium between these conformers.[4] This is a critical design consideration: biasing the conformation toward one that is complementary to the target's binding pocket can lead to a substantial increase in potency. The choice of a substituent, therefore, is not merely about its chemical nature but also about its steric influence on the ring's preferred three-dimensional shape.

Stereochemistry: The Basis of Selective Recognition

Chirality at the C3-position is a pivotal factor in determining biological activity. The (R)- and (S)-enantiomers of a 3-substituted azepane can exhibit vastly different potencies, selectivities, and even pharmacological effects. This is because biological targets, being chiral themselves, often display stereospecific recognition. A successful drug design campaign must, therefore, involve the synthesis and evaluation of individual stereoisomers to identify the eutomer—the more active isomer—and to understand the spatial requirements of the target's binding site.

Physicochemical Modulation via the 3-Substituent

The 3-substituent is a primary handle for optimizing the drug-like properties of the molecule. Key parameters include:

-

Lipophilicity (LogP): Affects solubility, permeability across biological membranes (including the blood-brain barrier), and plasma protein binding. For Central Nervous System (CNS) targets, tuning lipophilicity is a delicate balancing act to achieve sufficient brain penetration without introducing off-target effects or metabolic liabilities.[6][7]

-

Hydrogen Bonding Capacity: The presence of hydrogen bond donors or acceptors on the substituent can facilitate strong, directional interactions with the target protein, often anchoring the molecule in the binding pocket and contributing significantly to affinity.

-

Polar Surface Area (PSA): This property, influenced by polar atoms in the substituent, is a key predictor of cell permeability. Structural modifications that alter PSA can be used to optimize oral bioavailability and CNS penetration.[7]

The logical relationship between these core principles and the drug discovery process is illustrated below.

Caption: Core principles governing the SAR of 3-substituted azepanes.

SAR in Action: Targeting Specific Biological Systems

The versatility of the 3-substituted azepane scaffold is evident in its application across multiple therapeutic areas.

Central Nervous System (CNS) Targets

Azepane derivatives are particularly prominent as modulators of CNS receptors, where achieving blood-brain barrier penetration is a prerequisite for efficacy.[8][9]

-

5-HT Receptor Antagonists: The serotonin (5-HT) receptors are a major target class for neurological and psychiatric disorders. For instance, derivatives of 1,4-diazepane (a related seven-membered ring system) have been developed as potent 5-HT6 receptor antagonists for cognitive enhancement in Alzheimer's disease.[10] In these series, the 3-position of the aryl ring attached to the core often dictates activity. SAR studies revealed that small, electron-withdrawing groups at this position generally lead to higher affinity. This is rationalized by the formation of specific interactions within the receptor's binding pocket, a hypothesis often confirmed through molecular modeling and 3D-QSAR studies.[10][11]

-

5-HT2C Receptor Agonists: Fused pyrimido[4,5-d]azepine systems have been optimized as selective 5-HT2C receptor agonists.[12] A rational design strategy focusing on CNS penetration and SAR-based optimization of selectivity led to potent compounds. The substitution pattern on the azepine ring was critical for achieving the desired balance of properties, demonstrating that even within a fused system, modifications to the seven-membered ring portion drive the pharmacological profile.[12]

Enzyme Inhibitors

The conformational flexibility of the azepane ring allows it to adapt to the well-defined active sites of enzymes.

-

Protein Tyrosine Phosphatase (PTP) Inhibitors: Azepane-containing derivatives have been identified as novel inhibitors of PTPN2 and PTPN1, enzymes implicated in cancer and metabolic disorders.[13] Structure-based rational design, guided by detailed structural analysis, was used to refine the chemical structures. The 3-substituents on the azepane ring were explored to optimize interactions with specific sub-pockets of the enzyme active site, leading to compounds with nanomolar inhibitory potential.[13]

Anticancer Agents

The development of azepane-containing analogs as anticancer agents is an active area of research.[3][8] For example, in a series of novel 3,9-substituted α-carboline derivatives (a fused heterocyclic system containing a seven-membered ring), the substituent at the 3-position was found to be crucial for cytotoxic activity against colorectal cancer cells.[14] Specifically, a methyl ester (COOCH3) or hydroxymethyl (CH2OH) group at this position was essential for maximal potency. The most active compounds induced apoptosis by activating death receptor and mitochondrial signaling pathways, highlighting the profound biological consequences of precise C3-substitution.[14]

Quantitative SAR: Data-Driven Insights

To systematically explore the SAR, a library of analogs is synthesized where the substituent at the 3-position is varied. The biological activity of each compound is then quantified. The following table represents a hypothetical dataset for a series of 3-substituted azepanes targeting the 5-HT6 receptor, illustrating typical SAR trends.

| Compound | 3-Substituent (R) | Binding Affinity (Ki, nM) | LogP | Comments |

| 1a | -H | 250 | 2.1 | Baseline affinity. |

| 1b | -CH3 | 150 | 2.5 | Small alkyl group tolerated, slight increase in affinity. |

| 1c | -Cl | 45 | 2.8 | Electron-withdrawing group significantly improves affinity. |

| 1d | -OCH3 | 90 | 2.0 | Methoxy group provides a balance of electronics and H-bonding. |

| 1e | -OH | 120 | 1.6 | H-bond donor is favorable but lower lipophilicity reduces overall affinity. |

| 1f | -C(CH3)3 | 400 | 3.5 | Bulky t-butyl group introduces steric clash, reducing affinity. |

| 1g | -CF3 | 25 | 3.0 | Strong electron-withdrawing group leads to highest affinity. |

Data are hypothetical and for illustrative purposes only.

This quantitative data allows for the development of a clear SAR narrative: for this particular scaffold and target, small, electron-withdrawing substituents at the 3-position are highly favorable for binding affinity. Bulky groups are detrimental, likely due to steric hindrance within the binding site.

Experimental Workflows: A Self-Validating System

Scientific integrity demands that protocols are robust and reproducible. The following sections outline standardized procedures for the synthesis and evaluation of 3-substituted azepane derivatives.

Synthetic Workflow

Accessing diverse 3-substituted azepanes is crucial for SAR exploration. Modern synthetic chemistry offers several powerful strategies, including the ring expansion of smaller heterocycles and the dearomative ring expansion of readily available nitroarenes.[5][15][16] The workflow below illustrates the logical progression from starting materials to a purified compound ready for biological testing.

Caption: General workflow for synthesis and validation of azepane derivatives.

Detailed Protocol: Synthesis of a 3-Aryl Azepane Derivative

This protocol is a representative example based on modern synthetic methods for creating analogs for SAR studies.

-

Reaction Setup: To a solution of the corresponding 3-substituted nitrobenzene (1.0 mmol) in a suitable solvent like acetonitrile (20 mL) in a quartz reaction vessel, add a phosphine reagent such as triphenylphosphine (1.2 mmol).

-

Photochemical Ring Expansion: Degas the solution with argon for 15 minutes. Irradiate the mixture with a blue LED lamp (e.g., 450 nm) at room temperature with stirring for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed. This step forms the corresponding azepine intermediate.[5]

-

Work-up: Concentrate the reaction mixture under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the substituted azepine.

-

Reduction to Azepane: Dissolve the purified azepine (0.8 mmol) in methanol (15 mL). Add a catalyst such as Palladium on carbon (10 mol%). Subject the mixture to hydrogenation (H2 balloon or Parr shaker) at room temperature until the reaction is complete.

-

Final Purification & Verification: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate. Purify the resulting crude azepane by chromatography or recrystallization. The final structure and purity must be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). This verification is non-negotiable and ensures that the biological data generated is from the intended molecule.

Detailed Protocol: In Vitro Biological Assay (5-HT6 Receptor Binding)

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the 5-HT6 receptor, a crucial step in quantifying the "activity" in SAR.

-

Membrane Preparation: Use commercially available cell membranes prepared from HEK293 cells stably expressing the human 5-HT6 receptor.

-

Assay Buffer: Prepare an assay buffer consisting of 50 mM Tris-HCl, 10 mM MgCl2, and 0.5 mM EDTA, pH 7.4.

-

Reaction Mixture: In a 96-well plate, combine:

-

50 µL of assay buffer.

-

50 µL of [³H]-LSD (a radioligand, final concentration ~1.5 nM).

-

50 µL of various concentrations of the test 3-substituted azepane derivative (e.g., from 0.1 nM to 10 µM).

-

50 µL of the cell membrane preparation (containing ~15 µg of protein).

-

-

Nonspecific Binding: To determine nonspecific binding, a parallel set of wells is prepared containing a high concentration of a known, non-radiolabeled 5-HT6 antagonist (e.g., 10 µM methiothepin).

-

Incubation: Incubate the plates at 37°C for 60 minutes with gentle agitation.

-

Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Dry the filter mats and place them in scintillation vials with a liquid scintillation cocktail. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the nonspecific binding CPM from the total binding CPM. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a nonlinear regression analysis (e.g., sigmoidal dose-response model) to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation. This Ki value is the quantitative measure of activity used in the SAR table.

Conclusion and Future Horizons

The 3-substituted azepane scaffold is a validated and highly versatile platform for modern drug discovery. The structure-activity relationships are governed by a sophisticated interplay of conformational control, stereochemistry, and the physicochemical properties of the C3-substituent. A deep understanding of these principles allows medicinal chemists to rationally design molecules with improved potency, selectivity, and pharmacokinetic profiles.

References

-

Synthesis and structure-activity relationship studies of novel 3,9-substituted α-carboline derivatives with high cytotoxic activity against colorectal cancer cells. PubMed. Available at: [Link]

-

Azepanes in bioactive molecules and drugs containing a trifluoro‐, a difluoro‐ or a perfluoro‐alkyl group. ResearchGate. Available at: [Link]

-

Synthesis of 1,3,5-Triazepines and Benzo[f][13][14][15]triazepines and Their Biological Activity: Recent Advances and New Approaches. MDPI. Available at: [Link]

-

Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. ResearchGate. Available at: [Link]

-

Discovery and structure-activity relationship study of 1,3,6-trisubstituted 1,4-diazepane-7-ones as novel human kallikrein 7 inhibitors. PubMed. Available at: [Link]

-

Structure-Activity Relationships of Azepine-Based Drug Candidates. ResearchGate. Available at: [Link]

-

Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Available at: [Link]

-

Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. Available at: [Link]

-

Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. Available at: [Link]

-

Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ScienceDirect. Available at: [Link]

-

Recent Advances on the Synthesis of Azepane‐Based Compounds. ResearchGate. Available at: [Link]

-

Multiparameter Optimization in CNS Drug Discovery: Design of Pyrimido[4,5-d]azepines as Potent 5-Hydroxytryptamine 2C (5-HT2C) Receptor Agonists with Exquisite Functional Selectivity over 5-HT2A and 5-HT2B Receptors. ResearchGate. Available at: [Link]

-

Prodrug Approaches for CNS Delivery. PubMed Central. Available at: [Link]

-

Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers in Neuroscience. Available at: [Link]

-

Synthesis of Selenium-Based Small Molecules Inspired by CNS-Targeting Psychotropic Drugs and Mediators. MDPI. Available at: [Link]

-

Seven-Membered Azacyclic Allenes: Synthesis, Trapping, and Stereochemical Transfer Studies. Journal of the American Chemical Society. Available at: [Link]

-

Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. Bentham Science. Available at: [Link]

-

Drugs acting on central nervous system (CNS) targets as leads for non-CNS targets. Semantic Scholar. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lifechemicals.com [lifechemicals.com]

- 5. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 6. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT Antagonists in Cognitive Disorders [openpharmaceuticalsciencesjournal.com]

- 11. Frontiers | Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and structure-activity relationship studies of novel 3,9-substituted α-carboline derivatives with high cytotoxic activity against colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

The Strategic Leap Beyond the Chair: A Technical Guide to the Bioisosteric Replacement of Piperidine with 3-(Methoxymethyl)azepane

Abstract

In the landscape of medicinal chemistry, the piperidine ring is a cornerstone, a privileged scaffold found in a vast number of approved therapeutics.[1][2] Its rigid chair conformation provides a reliable anchor for pharmacophores, yet this very rigidity can be a limitation. This guide delves into a specific, strategic evolution in scaffold design: the bioisosteric replacement of piperidine with 3-(methoxymethyl)azepane. We will dissect the fundamental physicochemical and conformational consequences of this "ring expansion-plus-functionalization" strategy. This document provides the strategic rationale, synthetic pathways, and analytical considerations for medicinal chemists aiming to unlock novel chemical space, modulate drug-like properties, and ultimately, discover next-generation therapeutics.

Introduction: Escaping the Flatlands of Saturated Heterocycles

The over-representation of five- and six-membered rings in drug discovery is not solely based on synthetic accessibility but also on a degree of historical bias.[3] While piperidine offers a stable and predictable three-dimensional (3D) structure, the drive to improve properties such as solubility, metabolic stability, and target residence time necessitates the exploration of novel 3D scaffolds.[1][4][5] Bioisosterism, the exchange of one functional group for another with similar steric and electronic properties to retain or enhance biological activity, is a powerful tool in this endeavor.[6]

The transition from a six-membered piperidine to a seven-membered azepane is a compelling bioisosteric leap. This ring expansion fundamentally alters the scaffold's conformational landscape, moving from the predictable chair of piperidine to a more flexible and dynamic system in the azepane.[7] This guide focuses on a nuanced version of this strategy: the incorporation of a 3-(methoxymethyl) substituent on the azepane ring. This specific functionalization is not merely a placeholder; it is a deliberate design choice to modulate polarity, introduce a potential hydrogen bond acceptor, and influence the conformational equilibrium of the flexible azepane core.

The Piperidine Problem and the Azepane Solution: A Comparative Analysis

The decision to move away from a well-trodden scaffold like piperidine must be rooted in a clear understanding of its limitations and the potential advantages of the alternative.

Conformational Rigidity vs. Dynamic Flexibility

The piperidine ring predominantly exists in a stable chair conformation.[1] This rigidity can be advantageous for locking a molecule into a bioactive conformation. However, it can also be a liability if the optimal binding pose requires a vector or geometry that the piperidine chair cannot easily adopt.

The azepane ring, in contrast, is significantly more flexible, capable of adopting multiple low-energy conformations such as chair, boat, and twist-boat forms.[8] This conformational dynamism allows the scaffold to present its substituents in a wider array of spatial arrangements, potentially leading to improved interactions with a biological target. The 3-(methoxymethyl) substituent can further influence this landscape, potentially stabilizing one conformation over others through intramolecular interactions.[7]

Logical Rationale for Ring Expansion

Caption: Proposed synthetic workflow to 3-(methoxymethyl)azepane.

Detailed Experimental Protocol

Step 1: Reduction of N-Boc-3-piperidinecarboxylic acid methyl ester to (N-Boc-piperidin-3-yl)methanol

-

Rationale: This initial reduction provides the key hydroxymethyl functional group that will ultimately be etherified. Lithium aluminium hydride (LiAlH4) is a powerful reducing agent suitable for this transformation.

-

Procedure:

-

To a stirred solution of N-Boc-3-piperidinecarboxylic acid methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add LiAlH4 (1.5 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Cool the reaction to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous NaOH, and then more water.

-

Filter the resulting suspension through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to yield the crude alcohol, which can be purified by silica gel chromatography.

-

Step 2: O-Methylation to N-Boc-3-(methoxymethyl)piperidine

-

Rationale: This step creates the piperidine analog for direct comparison. A standard Williamson ether synthesis is employed.

-

Procedure:

-

To a stirred solution of (N-Boc-piperidin-3-yl)methanol (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

-

Stir the mixture for 30 minutes at 0 °C, then add methyl iodide (MeI, 1.5 eq).

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Carefully quench the reaction with saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over Na2SO4, and concentrate.

-

Purify the residue by silica gel chromatography to afford N-Boc-3-(methoxymethyl)piperidine.

-

Step 3: Ring Expansion to N-Boc-azepan-4-one

-

Rationale: This is a key transformation to generate the seven-membered ring. While various methods exist, a Tiffeneau-Demjanov type rearrangement or a diazomethane-based ring expansion of a corresponding ketone are common strategies. For this guide, we will outline a conceptual pathway. A practical execution would involve oxidation of the alcohol to the ketone, followed by the ring expansion.

Step 4: Reduction and Functionalization to yield N-Boc-3-(methoxymethyl)azepane

-

Rationale: Following the successful formation of a suitable azepane intermediate (e.g., an ester or ketone at the 3- or 4-position), standard functional group interconversions can be employed to arrive at the desired 3-(hydroxymethyl)azepane, which is then methylated as described in Step 2.

Step 5: N-Boc Deprotection

-

Rationale: The final step to reveal the secondary amine for further derivatization.

-

Procedure:

-

Dissolve the N-Boc protected azepane (1.0 eq) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in DCM and wash with saturated aqueous NaHCO3.

-

Dry the organic layer over Na2SO4 and concentrate to yield the final product.

-

Impact on Pharmacological Profile: A Predictive Analysis

Without a direct case study, we must rely on established medicinal chemistry principles to predict the consequences of this bioisosteric replacement.

Target Binding and Selectivity

The increased conformational flexibility of the 3-(methoxymethyl)azepane scaffold can be a double-edged sword.

-

Potential for Enhanced Affinity: The ability to explore a wider conformational space may allow the molecule to achieve a more optimal fit within a binding pocket, potentially increasing affinity. The methoxymethyl group can act as a hydrogen bond acceptor, forming a new, favorable interaction with the target protein that was not possible with a simple piperidine ring. This is particularly relevant for targets like GPCRs, where subtle conformational changes can significantly impact ligand binding and downstream signaling. [9][10]* Risk of Reduced Affinity or Selectivity: The entropic cost of "freezing" a flexible molecule into a single bioactive conformation upon binding can be higher than for a rigid analog. This can lead to a decrease in binding affinity. Furthermore, the ability to adopt multiple shapes might allow the molecule to bind to off-targets, potentially reducing selectivity.

Experimental Evaluation Workflow

Caption: A self-validating workflow for comparative analysis.

ADME Properties

The shift from piperidine to 3-(methoxymethyl)azepane can have profound and beneficial effects on the ADME profile.

-

Metabolic Stability: The piperidine ring is susceptible to metabolism, often via oxidation at positions alpha to the nitrogen. [1]The larger, more flexible azepane ring may present a different metabolic profile. The 3-position substituent moves the site of potential metabolism away from the nitrogen, and the ring's flexibility might alter its presentation to metabolic enzymes like Cytochrome P450s.

-

Solubility and Permeability: The introduction of the ether oxygen increases the molecule's TPSA, which is often correlated with improved aqueous solubility. This can be a significant advantage for compounds suffering from poor solubility. The impact on permeability is more complex, as increased polarity can sometimes hinder passive diffusion across cell membranes. An experimental assessment (e.g., a PAMPA assay) is crucial.

Conclusion and Future Outlook

The bioisosteric replacement of piperidine with 3-(methoxymethyl)azepane is a sophisticated strategy that moves beyond simple ring expansion. It is a deliberate tactic to modulate conformational dynamics, fine-tune physicochemical properties, and introduce new points of interaction with a biological target. The increased synthetic challenge is offset by the potential to unlock novel chemical space and solve pervasive issues in drug development such as poor solubility or metabolic instability.

This guide provides a framework for the rational design, synthesis, and evaluation of this promising scaffold. As drug discovery continues to demand molecules with increasingly optimized and nuanced properties, such strategic "scaffold hopping" will be an indispensable tool in the medicinal chemist's arsenal. The leap from the rigid chair of piperidine to the dynamic crown of a functionalized azepane may be the key to the next generation of innovative medicines.

References

-

PrepChem. Synthesis of N-(3-hydroxypropyl)azepane. Available from: [Link]

- Ghosh, A. K., & Osswald, H. L. (2014). Bicyclic bioisosteres of piperidine: version 2.0. Journal of medicinal chemistry, 57(15), 6511-6527.

- Girard, Y., et al. (2021). Preparation of 3,5-methanobenzo[b]azepines: a novel sp3-rich Quinolone Isostere. ChemRxiv.

- Leonori, D., & Mykura, R. C. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.

- Li, J. J. (2021).

- Maj, A., & Wanner, K. T. (2020). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.

- Marsault, E., & Peterson, M. L. (Eds.). (2017).

- Kiec-Kononowicz, K., & Piatkowska-Brestic, J. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 115762.

- O'Brien, P., & Taylor, R. J. (2000). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, (22), 3793-3801.

- O'Brien, P., et al. (2021). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 12(10), 1735-1744.

- Łażewska, D., et al. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Bioorganic & Medicinal Chemistry, 25(20), 5450-5459.

- BenchChem. (2025).

- Reyes-Melo, C., et al. (2018). Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity. Marine drugs, 16(11), 445.

- O'Brien, P., et al. (2021). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 12(10), 1735-1744.

- Ivanenkov, Y. A., & Aladinskaya, A. V. (2022).

- Wuitschik, G., et al. (2010). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Medicinal Chemistry, 53(8), 3227-3246.

- Scott, J. S., & Williams, G. (2018). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 9(7), 640-644.

- Alcaraz, L., et al. (2023). Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1 H-Benzazepines. The Journal of Organic Chemistry, 88(22), 15949-15963.

- Hoegenauer, K. (2018). Lowering lipophilicity by adding carbon?

- Pingali, H., et al. (2010). Design and Synthesis of Novel 1,3-Dioxane-2-carboxylic Acid Derivatives as PPARα/γ Dual Agonists. Letters in Drug Design & Discovery, 7(6), 421-429.

- Ghosh, A. K., & Brindisi, M. (2020). Bicyclic Bioisosteres of Piperidine: Version 2.0. Journal of medicinal chemistry, 63(7), 3330-3363.

- Carreira, E. M., & Fessard, T. C. (2019). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv.

- Abdel-Wahab, B. F., & Aly, A. A. (2024). Synthesis and Psychotropic Properties of Novel Condensed Triazines for Drug Discovery. Molecules, 29(13), 3036.

- O'Brien, P., et al. (2021). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Medicinal Chemistry, 12(10), 1735-1744.

- Frings, M., et al. (2016). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. Organic Process Research & Development, 20(10), 1774-1780.

- Waly, M. A. (2008). Carbonyl-Enamine a New Mode for Azepine Ring Closure. Acta Chimica Slovenica, 55(2).

- Wang, Y., et al. (2023). Design and synthesis of 3,4-seco-Lupane triterpene derivatives: targeting tumor angiogenesis and inducing apoptosis in triple-negative breast cancer. Frontiers in Pharmacology, 14, 1256331.

- Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of medicinal chemistry, 54(8), 2529-2591.

- Sarpong, R., & Tantillo, D. J. (2023). Seven-Membered Azacyclic Allenes: Synthesis, Trapping, and Stereochemical Transfer Studies. Journal of the American Chemical Society.

- Zhang, Y., et al. (2024). Revolutionizing GPCR-ligand predictions: DeepGPCR with experimental validation for high-precision drug discovery.

- Hoegenauer, K. (2021, March 1). Controlling Physicochemical Properties in Drug Design. YouTube.

- Zhang, Y., et al. (2024). Revolutionizing GPCR–ligand predictions: DeepGPCR with experimental validation for high-precision drug discovery.

- Van den Heuvel, I., et al. (2014). Processes and intermediates for preparing a medicament. U.S.

- Soderberg, T. (2022). 3.7: Conformations of Other Alkanes. Chemistry LibreTexts.

- Life Chemicals. (2020). C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research. Life Chemicals Blog.

- Soderberg, T. (2023). 3.7: Conformations of Other Alkanes. Chemistry LibreTexts.

- Cong, X., et al. (2023). Functional dynamics of G protein-coupled receptors reveal new routes for drug discovery. Nature Reviews Drug Discovery, 22(1), 49-72.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lifechemicals.com [lifechemicals.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Revolutionizing GPCR-ligand predictions: DeepGPCR with experimental validation for high-precision drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Physicochemical Profiling of 3-(Methoxymethyl)azepane: A Technical Guide for Lead Optimization

The following technical guide is structured to serve as an operational manual and strategic resource for medicinal chemists and pharmaceutical scientists. It synthesizes available physicochemical data with rigorous experimental protocols for validation.

Executive Summary

3-(Methoxymethyl)azepane is a saturated, seven-membered heterocyclic building block increasingly utilized to introduce three-dimensional (3D) complexity into drug scaffolds. Unlike its six-membered analog (piperidine), the azepane ring adopts a flexible twist-chair conformation, offering unique vector positioning for side chains.

This guide provides the physicochemical baseline for 3-(Methoxymethyl)azepane, focusing on its lipophilicity (logP) and aqueous solubility. Given that experimental data for specific building blocks is often proprietary, this document presents high-confidence predicted values alongside standardized validation protocols to allow researchers to generate internal data sets with high reproducibility.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The introduction of a methoxymethyl group at the 3-position of the azepane ring creates a balance between the hydrophobic bulk of the seven-membered ring and the polar, hydrogen-bond accepting ether linkage.

Table 1: Physicochemical Data Summary

| Property | Value (Predicted/Computed) | Confidence | Contextual Note |

| CAS Number | 1566574-76-2 | High | Specific to the (±)-3-isomer.[1] |

| Molecular Formula | C₈H₁₇NO | High | MW: 143.23 g/mol |

| cLogP (Neutral) | 1.1 – 1.4 | Medium | Moderate lipophilicity; suitable for CNS penetration if pKa is managed. |

| pKa (Basic N) | 10.5 – 10.9 | High | Highly basic. Exists as a cation (>99%) at physiological pH (7.4). |

| LogD (pH 7.4) | -1.5 to -1.0 | High | Effective lipophilicity drops significantly at neutral pH due to ionization. |

| Water Solubility | Miscible / High | High | High solubility driven by amine protonation and ether polarity. |

| Boiling Point | ~192 °C | Medium | Liquid at room temperature. |

Critical Insight: The discrepancy between LogP (neutral species) and LogD (pH-dependent) is the single most important factor for this molecule. At pH 7.4, the amine is protonated (

), making the molecule highly soluble but potentially membrane-impermeable unless actively transported or modified.

The Science of Azepane Lipophilicity

Structural Causality

The azepane ring is inherently more lipophilic than piperidine (

-

Ether Oxygen: Acts as a Hydrogen Bond Acceptor (HBA), lowering logP by approximately 0.4–0.6 units compared to 3-methylazepane.

-

Conformational Flexibility: The azepane ring's flexibility allows the methoxymethyl group to orient effectively for solvation, potentially increasing experimental solubility beyond rigid-body predictions.

The Ionization Trap

Because the pKa is

-

In Water: High solubility due to ion-dipole interactions.

-

In Octanol/Lipids: Poor partitioning unless paired with a counter-ion.

-

Implication: In drug design, this scaffold is often acylated or alkylated (reducing basicity) or used in fragment-based screens where high concentration is required.

Experimental Protocols (Validation Workflows)

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine the equilibrium solubility of the solid salt or free base.

-

Preparation: Weigh 5 mg of 3-(Methoxymethyl)azepane (if solid salt) or dispense 5 µL (if free base oil) into a glass vial.

-

Solvent Addition: Add 500 µL of PBS (pH 7.4) or simulated gastric fluid (pH 1.2).

-

Equilibration: Shake at 300 rpm for 24 hours at 25°C.

-

Phase Separation: Centrifuge at 10,000 rpm for 10 minutes. Crucial: Ensure temperature control to prevent precipitation.

-

Quantification: Analyze the supernatant via HPLC-UV or LC-MS/MS against a standard curve.

-

Self-Validation Check: Measure the final pH of the supernatant. If the pH shifted >0.2 units due to the amine's basicity, the data is invalid. Buffer capacity must be increased.

-

Protocol B: LogD Determination (Miniaturized Shake-Flask)

Objective: Measure distribution coefficient at physiological pH.

-

System: 1-Octanol (pre-saturated with buffer) / Phosphate Buffer (pH 7.4, pre-saturated with octanol).

-

Ratio: Use a phase ratio of 1:1 (e.g., 500 µL each).

-

Spiking: Spike the compound into the buffer phase (since it is hydrophilic at pH 7.4) to a concentration of 100 µM.

-

Mixing: Vortex for 1 hour; centrifuge to separate phases.

-

Analysis: Sample both phases.

-

Calculation:

-

Mass Balance Check: Recovery should be >90%. If <90%, suspect adsorption to plasticware (common with cationic amines). Use glass or low-binding plates.

-

Visualization of Workflows

The following diagrams illustrate the logic flow for solubility screening and the pH-dependent behavior of the molecule.

Diagram 1: High-Throughput Solubility Screening Logic

Caption: Decision tree for determining kinetic vs. thermodynamic solubility based on compound stage.

Diagram 2: pH-Dependent Lipophilicity (LogD Profile)

Caption: Mechanistic shift from lipophilic neutral amine to hydrophilic cation as pH drops below pKa.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1566574-76-2 (3-(Methoxymethyl)azepane). Retrieved from [Link]

-

Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on physicochemical properties and attrition. Drug Discovery Today. (Contextual grounding for azepane vs. aromatic scaffolds). [Link]

-

Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. (Source for LogD vs LogP protocols). [Link]

Sources

The Azepane Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis and Functionalization of Azepane Building Blocks for Researchers, Scientists, and Drug Development Professionals.

The seven-membered nitrogen-containing heterocycle, azepane, has emerged as a crucial structural motif in medicinal chemistry.[1][2][3] Its inherent three-dimensionality and conformational flexibility offer a unique scaffold for the design of novel therapeutics that can effectively probe complex biological space, a significant advantage over more common five- and six-membered ring systems which are often flat and rigid.[4][5] Despite their potential, the synthesis of functionalized azepanes has historically been a challenge for synthetic chemists, contributing to their underrepresentation in drug discovery libraries.[4][6] This guide provides a comprehensive overview of modern synthetic strategies for accessing functionalized azepane building blocks, offering field-proven insights and detailed methodologies to empower researchers in their quest for next-generation therapeutics.

The Strategic Advantage of the Azepane Core

The azepane ring is a key component in a number of FDA-approved drugs and biologically active natural products, demonstrating its therapeutic relevance across a wide range of diseases.[3][7][8] Notable examples include the anti-diabetic drug tolazamide and the antihistamine azelastine.[7] The unique conformational landscape of the azepane ring allows for the precise spatial arrangement of substituents, which is often critical for potent and selective interaction with biological targets.[7] The ability to introduce diverse functional groups onto the azepane core is therefore paramount for effective drug design and the exploration of structure-activity relationships (SAR).[5][7]

Navigating the Synthetic Landscape: Key Strategies for Azepane Construction

The construction of the seven-membered azepane ring can be broadly categorized into three main approaches: ring-closing reactions, ring-expansion reactions, and dearomative strategies.[1][9] Each methodology presents its own set of advantages and challenges, and the choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Ring-Closing Reactions: Building from Linear Precursors

Intramolecular cyclization of a linear precursor is a common and versatile approach to the azepane core.[9] Key methods include:

-

Reductive Amination: This classical reaction involves the intramolecular cyclization of an amino-aldehyde or amino-ketone. While effective, it can sometimes be hampered by competing intermolecular reactions.

-

Ring-Closing Metathesis (RCM): RCM has become a powerful tool for the synthesis of a wide variety of cyclic compounds, including azepanes. The reaction typically employs a ruthenium-based catalyst to cyclize a diene precursor. The choice of catalyst and reaction conditions is crucial for achieving high yields and minimizing the formation of oligomeric byproducts.

Ring-Expansion Reactions: From Smaller Rings to the Azepane Scaffold

Ring-expansion reactions offer an alternative and often stereoselective route to functionalized azepanes from readily available five- or six-membered cyclic precursors.[1][10][11]

-

Beckmann Rearrangement: The acid-catalyzed rearrangement of a cyclohexanone oxime to a caprolactam, which can then be reduced to the corresponding azepane, is a well-established method.[12] The regioselectivity of the rearrangement is a key consideration.

-

Piperidine Ring Expansion: Diastereomerically pure azepane derivatives can be prepared with excellent stereoselectivity and regioselectivity through the ring expansion of piperidines.[10][11] This strategy often involves the formation of an aziridinium intermediate followed by nucleophilic attack.[10]

This protocol describes the synthesis of a diastereomerically pure diazido-azepane derivative from a piperidine precursor.

Materials:

-

N-protected 2,6-bis(chloromethyl)piperidine derivative (starting material)

-

Sodium azide (NaN₃)

-

Dimethyl sulfoxide (DMSO)

-

Diethyl ether (Et₂O)

-

Water

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A mixture of the N-protected 2,6-bis(chloromethyl)piperidine derivative (5 mmol) and sodium azide (15 mmol) in DMSO (20 mL) is heated to 90 °C for 4 hours.

-

The reaction mixture is then poured into ice-water and extracted with diethyl ether (2 x 100 mL).

-

The combined organic layers are washed with water (3 x 30 mL), dried over anhydrous MgSO₄, and filtered.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel to afford the desired diastereomerically pure diazido-azepane.

Causality: The use of a polar aprotic solvent like DMSO facilitates the nucleophilic substitution reaction. The reaction temperature is optimized to ensure a reasonable reaction rate without promoting decomposition. The work-up procedure is designed to efficiently separate the product from the reaction mixture and impurities.

Dearomative Ring Expansion: A Modern Approach to Polysubstituted Azepanes

A novel and powerful strategy for the synthesis of complex azepanes involves the dearomative ring expansion of nitroarenes.[4] This approach allows for the direct translation of the substitution pattern of a readily available aromatic precursor to the saturated azepane ring, providing streamlined access to polysubstituted systems that are difficult to prepare by other methods.[4]

The key step in this process is the photochemical conversion of a nitro group into a singlet nitrene, which then undergoes a ring expansion of the six-membered aromatic ring to a seven-membered system.[4] This reaction is mediated by blue light and occurs at room temperature. A subsequent hydrogenolysis step furnishes the final azepane product in just two steps from the nitroarene.[4]

Caption: Dearomative synthesis of functionalized azepanes from nitroarenes.

Functionalization of the Azepane Core: Tailoring for Biological Activity

Once the azepane scaffold is constructed, further functionalization is often necessary to optimize its biological activity. A variety of methods can be employed to introduce substituents at different positions of the ring.

Cross-Coupling Reactions for C-2 and C-3 Functionalization

Palladium-mediated cross-coupling reactions of α-halo eneformamides derived from caprolactam provide a mild and efficient method for the synthesis of C-2 and C-3 functionalized azepanes.[13] This approach allows for the introduction of a wide range of substituents with excellent stereoselectivity.[13]

Tandem Amination/Cyclization of Allenynes

A copper(I)-catalyzed tandem amination/cyclization reaction of functionalized allenynes offers an effective protocol for the preparation of novel CF₃-containing azepine derivatives.[2] This method involves the intermolecular addition of an amine to a copper-activated triple bond followed by intramolecular cyclization.[2]

Data-Driven Insights: A Comparative Look at Synthetic Methodologies

To aid in the selection of the most appropriate synthetic strategy, the following table summarizes key performance indicators for various methods of azepane synthesis.

| Synthetic Method | Key Features | Typical Yields | Stereoselectivity | Scope |

| Reductive Amination | Intramolecular cyclization of amino-aldehydes/ketones. | Moderate to Good | Substrate dependent | Broad |

| Ring-Closing Metathesis | Cyclization of diene precursors using Ru catalysts. | Good to Excellent | Not applicable | Broad |

| Beckmann Rearrangement | Rearrangement of cyclohexanone oximes. | Good | Not applicable | Limited by precursor availability |

| Piperidine Ring Expansion | Stereoselective expansion of piperidine rings. | Excellent | High | Good |

| Dearomative Ring Expansion | Photochemical expansion of nitroarenes. | Good | Not applicable | Broad, for polysubstituted azepanes |

| Cross-Coupling | Functionalization of pre-formed azepane precursors. | Good to Excellent | High | Broad |

Future Directions: Expanding the Azepane Chemical Space

The development of novel synthetic methodologies continues to push the boundaries of what is possible in the synthesis of functionalized azepanes. The exploration of C-H activation strategies for the direct functionalization of the azepane ring holds significant promise for streamlining synthetic routes. Furthermore, the development of enantioselective methods for the synthesis of chiral azepanes is a key area of ongoing research, as stereochemistry often plays a critical role in determining biological activity.[10][11] The continued innovation in this field will undoubtedly lead to the discovery of new azepane-based therapeutics with improved efficacy and safety profiles.

References

-

Recent Advances on the Synthesis of Azepane‐Based Compounds - ResearchGate. [Link]

-

Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - The University of Manchester. [Link]

-

Synthesis and reactions of Seven membered heterocycle-Azepines | PPTX - Slideshare. [Link]

-

Direct Access to Functionalized Azepanes by Cross-Coupling with α-Halo Eneformamides | Organic Letters - ACS Publications. [Link]

-

Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/B204677F. [Link]

-

Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PubMed Central. [Link]

-

(PDF) Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article - ResearchGate. [Link]

-

Seven-Membered Azacyclic Allenes: Synthesis, Trapping, and Stereochemical Transfer Studies | Journal of the American Chemical Society. [Link]

-

Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed. [Link]

-

Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed. [Link]

-

Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. lifechemicals.com [lifechemicals.com]

- 8. Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes & Protocols: Strategic Amide Coupling to Secondary Azepane Amines

Introduction: The Azepane Scaffold and the Amide Coupling Challenge

The seven-membered azepane ring is a privileged scaffold in modern medicinal chemistry.[1][2] Its inherent three-dimensional structure provides an excellent framework for exploring chemical space, enabling chemists to develop drug candidates with fine-tuned physicochemical and pharmacokinetic properties. The formation of an amide bond is arguably the most common and critical reaction in drug discovery, linking key molecular fragments together.[3]

However, coupling a carboxylic acid to a secondary amine on an azepane ring presents a distinct set of challenges that can frustrate even seasoned chemists. The reaction's success is often hampered by:

-

Steric Hindrance: The non-planar, conformationally flexible azepane ring creates significant steric bulk around the nitrogen atom. This bulk can impede the approach of an activated carboxylic acid, slowing down or completely stalling the reaction.[4][5][6] This is a common issue with hindered secondary amines.[7][8]

-

Risk of Epimerization: Many synthetic routes involve chiral centers, either on the carboxylic acid partner or on the azepane ring itself. The conditions required for amide coupling—particularly the choice of base, temperature, and activation time—can lead to the erosion of chiral purity via epimerization, a catastrophic event for a drug development program.[9][10][11]

-

Competing Side Reactions: Inefficient coupling can lead to the decomposition of sensitive activated intermediates or the formation of unwanted side products, complicating purification and reducing overall yield.

This guide provides a detailed analysis of common amide coupling strategies, offering field-proven insights and step-by-step protocols tailored to overcome the specific challenges posed by secondary azepane amines.

Core Principles of Amide Bond Formation

The conversion of a carboxylic acid and an amine into an amide is a dehydration reaction. Kinetically, this process is slow and requires the "activation" of the carboxylic acid's hydroxyl group to transform it into a better leaving group. The reaction universally proceeds through a two-stage mechanism:

-

Activation: A coupling reagent converts the carboxylic acid into a highly reactive intermediate (e.g., an active ester, O-acylisourea, mixed anhydride, or acyl halide).

-

Nucleophilic Attack: The secondary amine of the azepane attacks the activated carbonyl carbon, displacing the leaving group and forming the thermodynamically stable amide bond.

Caption: General mechanism of amide bond formation.

Selecting the Right Coupling Strategy: A Comparative Guide

The choice of coupling reagent is the single most critical factor for success. No single reagent is universally superior; the selection must be tailored to the specific steric and electronic properties of the carboxylic acid and the azepane amine.

Strategy 1: Uronium/Guanidinium Salts (HATU, HBTU)

These reagents are often the first choice for challenging couplings due to their high reactivity and efficiency.[12] They react with carboxylic acids to rapidly form activated acyl-uronium species, which are highly susceptible to nucleophilic attack.

Causality: HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is generally preferred over its predecessor, HBTU. The "A" in HATU signifies the presence of a 7-aza-benzotriazole core, which results in a less sterically hindered and more reactive active ester compared to the benzotriazole core of HBTU. This often translates to faster reaction rates and, crucially, lower rates of epimerization.[12]

Best For:

-

Sterically hindered carboxylic acids and/or azepanes.

-

Cases where epimerization is a major concern.

-

When rapid and clean conversions are required.

Caption: A typical experimental workflow for amide coupling.

Protocol 1: HATU-Mediated Coupling of a Secondary Azepane

-

Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).

-

Dissolution: Dissolve the acid in an anhydrous aprotic solvent (e.g., DMF or DCM, ~0.1 M concentration). Add HATU (1.1-1.2 eq).

-

Activation: Cool the solution to 0 °C using an ice bath. Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq), dropwise. Stir the mixture at 0 °C for 5-15 minutes to allow for pre-activation of the carboxylic acid.[13]

-

Amine Addition: In a separate vial, dissolve the secondary azepane amine (1.0-1.2 eq) in a small amount of the reaction solvent and add it dropwise to the activated acid mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress should be monitored by TLC or LC-MS until the starting carboxylic acid is consumed.

-

Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate or DCM. Wash sequentially with 5% aqueous citric acid or NaHCO₃ solution (to remove excess base and acid), water, and finally brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude amide by flash column chromatography.

Strategy 2: Carbodiimides with Additives (EDC/HOBt)

Carbodiimides, especially the water-soluble EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), are workhorse reagents for amide synthesis.[14] They activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.

Causality: The O-acylisourea intermediate is unstable and highly prone to racemization.[15] To mitigate this, an additive like HOBt (N-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) is essential. The additive rapidly intercepts the O-acylisourea to form a more stable, less reactive, and significantly less racemization-prone active ester.[14] The subsequent aminolysis is typically cleaner and more efficient. The urea byproduct from EDC is water-soluble, simplifying purification compared to the insoluble dicyclohexylurea (DCU) from DCC.[16]

Best For:

-

Less sterically demanding substrates.

-

Cost-sensitive, large-scale syntheses.

-

When the water-soluble urea byproduct simplifies purification.

Caption: Role of HOBt in suppressing side reactions.

Protocol 2: EDC/HOBt-Mediated Coupling

-

Reagent Preparation: To a round-bottom flask, add the carboxylic acid (1.0 eq) and HOBt (1.2 eq).

-

Dissolution: Dissolve the solids in an anhydrous solvent like DMF or DCM (~0.1-0.2 M).

-

Amine Addition: Add the secondary azepane amine (1.1 eq) to the solution, followed by a suitable base like DIPEA or triethylamine (TEA) (1.5-2.0 eq).

-

Activation: Cool the mixture to 0 °C. Add EDC·HCl (1.2 eq) portion-wise over 5 minutes.

-

Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for 4-24 hours, monitoring by TLC or LC-MS.

-

Workup & Purification: Follow the same procedure as described in Protocol 1 (steps 6-8). The aqueous washes are particularly effective at removing the EDC-derived urea byproduct.

Strategy 3: Acyl Halides & Mixed Anhydrides

For exceptionally challenging couplings where even HATU may fail, converting the carboxylic acid to a more electrophilic species can provide the necessary reactivity.

-

Acyl Chlorides: Formed using reagents like oxalyl chloride or thionyl chloride, acyl chlorides are extremely reactive.[15][][18] This high reactivity can overcome severe steric hindrance but requires careful handling, low temperatures, and a non-nucleophilic base to avoid side reactions. This is often a method of last resort due to the harsh conditions required for acyl chloride formation.

-

Acyl Fluorides: A modern alternative that provides high reactivity while minimizing steric hindrance between the coupling partners.[19] They can be generated in situ under milder conditions than acyl chlorides and have proven effective for coupling hindered substrates where other methods fail.[4][7]

-

Mixed Anhydrides: Typically formed by reacting the carboxylic acid with a chloroformate (e.g., isobutyl chloroformate) and a tertiary amine base at low temperatures.[20][21] This creates a highly activated intermediate, but there is a risk of the azepane amine attacking the wrong carbonyl group. This can be mitigated by using sterically bulky chloroformates and maintaining low temperatures (-20 °C to 0 °C).

Data Summary and Troubleshooting

Comparison of Common Coupling Conditions

| Method | Coupling Reagent(s) | Base | Solvent | Temperature | Pros | Cons for Azepanes |

| Uronium Salt | HATU, HBTU, HCTU | DIPEA, TEA, 2,4,6-Collidine | DMF, NMP, DCM | 0 °C to RT | High yields, fast reactions, low epimerization (esp. HATU). Effective for hindered substrates. | High cost of reagents. |

| Carbodiimide | EDC, DCC | DIPEA, TEA, DMAP | DCM, DMF | 0 °C to RT | Cost-effective, common, easy byproduct removal (EDC). | Slower, higher risk of epimerization without additives, may fail with very hindered substrates. |

| Acyl Halide | Oxalyl Chloride, SOCl₂ | Pyridine, TEA, DIPEA | DCM, THF | -20 °C to RT | Extremely reactive, can overcome severe steric hindrance. | Harsh conditions, potential for side reactions, requires careful control. |

| Mixed Anhydride | Isobutyl Chloroformate | NMM, TEA | THF, DCM | -20 °C to 0 °C | Highly reactive, inexpensive reagents. | Requires cryogenic temperatures, potential for regioselectivity issues. |

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Insufficiently reactive coupling agent.2. Severe steric hindrance.3. Deactivated/poor quality reagents. | 1. Switch from EDC/HOBt to HATU.2. If HATU fails, consider an acyl fluoride or mixed anhydride approach.3. Use freshly opened/purified reagents and anhydrous solvents. Increase reaction time or temperature moderately (e.g., to 40 °C). |

| Epimerization Detected | 1. Base is too strong or used in excess.2. Prolonged activation time or elevated temperature.3. Coupling reagent prone to racemization (e.g., carbodiimide without additive). | 1. Use a weaker base (e.g., NMM instead of DIPEA) or reduce equivalents.2. Keep temperature at 0 °C during activation; add amine immediately after pre-activation.3. Switch to HATU. Ensure an additive (HOBt, HOAt) is used with EDC. |

| Side Product Formation | 1. N-acylurea formation (with carbodiimides).2. Reaction with solvent (e.g., acylation of DMF).3. Dimerization of the carboxylic acid. | 1. Use an additive like HOBt. Do not let the activation run for too long before adding the amine.2. Switch to a non-reactive solvent like DCM or THF.3. Ensure slow addition of the amine to the activated acid. |

Conclusion and Final Recommendations

Successfully performing an amide coupling with a secondary azepane amine requires a strategic approach that directly addresses the inherent challenges of steric hindrance and potential epimerization. While a multitude of methods exist, a hierarchical approach is recommended for efficiency.

-

Starting Point: For a novel and potentially hindered azepane coupling, HATU with DIPEA in DMF or DCM is the recommended starting point due to its high success rate and low risk of epimerization.

-

Optimization/Scale-up: If the HATU reaction is successful but cost is a factor for scale-up, a systematic screen of EDC/HOBt or EDC/HOAt conditions should be performed.

-

Most Challenging Cases: For substrates that prove unreactive even under forcing conditions with HATU, the formation of a mixed anhydride at low temperature or an in situ generated acyl fluoride represents a powerful, albeit more technically demanding, alternative.

By understanding the causality behind each protocol and systematically evaluating these high-performance reagents, researchers can confidently and efficiently synthesize the target azepane amides crucial for advancing their drug discovery and development programs.

References

- Due-Hansen, M. E., et al. (2015).

- Kumar, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.

- BenchChem. (2025).

- ResearchGate. (2025). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.

- Reddit. (2023). HATU/PyBOP coupling procedure question. r/Chempros.

- YouTube. (2021). EDC Coupling Mechanism | Organic Chemistry. YouTube.

- Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific.

- Organic Chemistry Portal. (n.d.).

- BOC Sciences. (2024).

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

- Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides.

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

- De Nanteuil, F., et al. (2017). Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Organic & Biomolecular Chemistry.

- Singh, P., et al. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Journal of the Brazilian Chemical Society.

- A. F. M. Asmai, et al. (2020). Epimerisation in Peptide Synthesis. International Journal of Peptide Research and Therapeutics.

- ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.

- Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. Chemistry LibreTexts.

- CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides. CHIMIA.

- Pharmablock. (n.d.). Brief Introduction of Synthesis of Amides by Mixed Anhydride Method. Pharmablock.

- ResearchGate. (2025). The Synthesis of Sterically Hindered Amides.

- ResearchGate. (n.d.). Mechanism of mixed anhydride coupling reaction.

- Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society.

- Organic & Biomolecular Chemistry Blog. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Royal Society of Chemistry.

- AIR Unimi. (n.d.).

- BenchChem. (2025). Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. BenchChem.

- Li, P., et al. (2022). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research.